molecular formula C13H7ClN2O3 B8286915 2-Nitro-5-(4-chlorophenoxy)benzonitrile

2-Nitro-5-(4-chlorophenoxy)benzonitrile

Cat. No.: B8286915
M. Wt: 274.66 g/mol
InChI Key: QQWIEGHKWWNRBT-UHFFFAOYSA-N
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Description

2-Nitro-5-(4-chlorophenoxy)benzonitrile is a useful research compound. Its molecular formula is C13H7ClN2O3 and its molecular weight is 274.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H7ClN2O3

Molecular Weight

274.66 g/mol

IUPAC Name

5-(4-chlorophenoxy)-2-nitrobenzonitrile

InChI

InChI=1S/C13H7ClN2O3/c14-10-1-3-11(4-2-10)19-12-5-6-13(16(17)18)9(7-12)8-15/h1-7H

InChI Key

QQWIEGHKWWNRBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C#N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Sodium hydride (60% in mineral oil), 1.5 grams (0.038 mole) was washed in petroleum ether. The petroleum ether was decanted, and the sodium hydride was suspended in about 20 mL of N,N-dimethylformamide. The suspension was stirred, and solutions of 4.5 grams (0.035 mole) of 4-chlorophenol in 20 mL of N,N-dimethylformamide and 5.0 grams (0.027 mole) of 5-chloro-2-nitrobenzonitrile in 20 mL of N,N-dimethylformamide were added, respectively. Upon completion of addition, the reaction mixture was warmed to reflux where it stirred for about 18 hours. The reaction mixture was then cooled and poured into a mixture of 500 mL of water and 50 mL of aqueous 2N sodium hydroxide. The mixture was stirred for about 15 minutes, then it was allowed to stand for about 18 hours. The resultant solid was collected by filtration and recrystallized from ethanol, yielding 3.9 grams of 2-nitro-5-(4-chlorophenoxy)benzonitrile, mp 120°-122° C. The NMR spectrum was consistent with the proposed structure.
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5 g
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500 mL
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Synthesis routes and methods II

Procedure details

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